molecular formula C6H8BNO3 B7899297 5-(Methoxy-d3)-pyridine-3-boronic acid

5-(Methoxy-d3)-pyridine-3-boronic acid

Cat. No.: B7899297
M. Wt: 155.96 g/mol
InChI Key: ISDFOFZTZUILPE-FIBGUPNXSA-N
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Description

5-(Methoxy-d3)-pyridine-3-boronic acid (CAS: 2241867-27-4) is a deuterated derivative of 5-methoxypyridine-3-boronic acid, where three hydrogen atoms in the methoxy (-OCH₃) group are replaced with deuterium (-OCD₃) . This isotopic modification is strategically employed in pharmacokinetic studies, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy to investigate molecular interactions without significantly altering the compound’s chemical reactivity . The parent compound, 5-methoxypyridine-3-boronic acid (CAS: 850991-69-4), is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, pharmaceuticals, and functional materials .

Properties

IUPAC Name

[5-(trideuteriomethoxy)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4,9-10H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDFOFZTZUILPE-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CN=CC(=C1)B(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxy-d3)-pyridine-3-boronic acid typically involves the introduction of a boronic acid group to a pyridine ring that has been substituted with a methoxy group at the 5-position. The deuterium atoms are introduced through the use of deuterated reagents. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a deuterated methoxy-pyridine is reacted with a boronic acid derivative under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts, solvents, and reaction parameters are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxy-d3)-pyridine-3-boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while substitution of the methoxy group can result in various substituted pyridine derivatives .

Scientific Research Applications

5-(Methoxy-d3)-pyridine-3-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methoxy-d3)-pyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain serine or threonine residues in their active sites. The methoxy group, substituted with deuterium atoms, can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Substituent Variations

The boronic acid moiety (-B(OH)₂) at the 3-position of the pyridine ring is common among analogues, but substituent variations at the 2-, 4-, or 5-positions significantly influence electronic and steric properties. Key compounds for comparison include:

Table 1: Structural Comparison of Selected Pyridine Boronic Acids

Compound Name Substituent Position Substituent Type CAS Number Key References
5-(Methoxy-d3)-pyridine-3-boronic acid 5-position Methoxy-d3 (-OCD₃) 2241867-27-4
5-Methoxypyridine-3-boronic acid 5-position Methoxy (-OCH₃) 850991-69-4
2-Methoxy-5-pyridineboronic acid 2-position Methoxy (-OCH₃) 163105-89-3
5-Fluoro-2-methoxypyridine-4-boronic acid 4-position Fluoro, Methoxy 1043869-98-2
(6-Ethoxypyridin-3-yl)boronic acid 6-position Ethoxy (-OCH₂CH₃) 612845-44-0

Key Observations :

  • Positional Isomerism : The 5-methoxy substituent in this compound enhances electron density at the pyridine ring’s 3-position, facilitating boronate ester formation in acidic microenvironments (e.g., tumor tissues) . In contrast, 2-methoxy analogues (e.g., 2-Methoxy-5-pyridineboronic acid) exhibit steric hindrance near the boronic acid group, reducing binding efficiency in sialic acid interactions .

Reactivity in Cross-Coupling Reactions

Pyridine-3-boronic acids are pivotal in palladium-catalyzed Suzuki-Miyaura reactions. Reactivity trends are influenced by substituent electronic effects:

Table 2: Reactivity in CuCl-Catalyzed Self-Coupling Reactions (WEPA Solvent)

Compound Name Reaction Yield (%) Key Reference
Pyridine-3-boronic acid 92
2-Methoxypyridine-3-boronic acid 88
5-Methoxypyridine-3-boronic acid 90
This compound 89*

*Assumed based on non-deuterated analogue performance.

Key Observations :

  • Electron-donating groups (e.g., methoxy) at the 5-position slightly reduce reaction yields compared to unsubstituted pyridine-3-boronic acid due to increased steric bulk .

Binding Affinity and pH Sensitivity

Boronic acids bind to diols (e.g., sialic acid) via reversible ester formation, with binding constants (K) influenced by substituent pKa and pH conditions :

Table 3: Sialic Acid Binding Constants (K, M⁻¹) at pH 6.5

Compound Name K (M⁻¹) Key Reference
3-Pyridylboronic acid 1.2 × 10³
5-Boronopicolinic acid 3.5 × 10³
(6-Propylcarbamoyl)pyridine-3-boronic acid 3.4 × 10³
5-Methoxypyridine-3-boronic acid* ~3.0 × 10³

*Estimated based on structural similarity to 5-boronopicolinic acid.

Key Observations :

  • 5-Methoxy derivatives exhibit higher binding constants than unsubstituted pyridylboronic acids due to enhanced electron donation, stabilizing boronate esters .
  • The deuterated analogue is expected to mirror this behavior, as isotopic substitution minimally affects electronic properties .

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